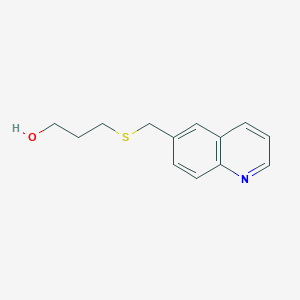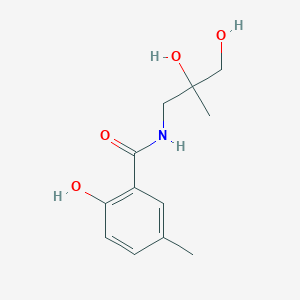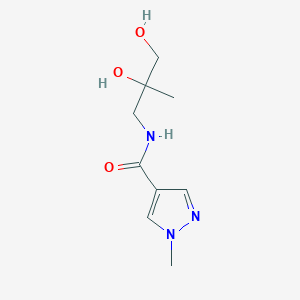
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid, also known as Homocysteine thiolactone, is a cyclic thioester of homocysteine. It is synthesized through the reaction of homocysteine with carbonyldiimidazole. Homocysteine thiolactone is an important intermediate in the synthesis of peptides and proteins. It has been used in scientific research to study the mechanism of action of certain enzymes and to investigate the biochemical and physiological effects of homocysteine.
Wirkmechanismus
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone inhibits the enzyme methionyl-tRNA synthetase by binding to its active site. This prevents the attachment of methionine to tRNA, leading to a decrease in protein synthesis. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has also been shown to react with proteins, forming adducts that can alter their structure and function.
Biochemical and Physiological Effects:
Elevated levels of homocysteine in the blood have been associated with an increased risk of cardiovascular disease, stroke, and other health problems. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been used to study the effects of homocysteine on the structure and function of proteins, as well as its role in the development of these health problems. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been shown to react with proteins, forming adducts that can alter their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone is a useful tool for studying the mechanism of action of certain enzymes and investigating the biochemical and physiological effects of homocysteine. However, it has limitations in terms of its stability and reactivity. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone is prone to hydrolysis, which can lead to the formation of homocysteine and other byproducts. It is also highly reactive and can form adducts with proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has potential applications in the development of new drugs and therapies for cardiovascular disease and other health problems associated with elevated levels of homocysteine. Future research could focus on developing more stable and reactive analogs of homocysteine thiolactone, as well as investigating its interactions with other proteins and enzymes. Additionally, research could explore the use of homocysteine thiolactone as a tool for studying the effects of other thioesters and related compounds on protein structure and function.
Synthesemethoden
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone is synthesized through the reaction of homocysteine with carbonyldiimidazole. In this reaction, carbonyldiimidazole acts as a coupling agent, activating the carboxylic acid group of homocysteine and facilitating the formation of the thiolactone ring. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is followed by purification of the product through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been used in scientific research to study the mechanism of action of certain enzymes, including the enzyme methionyl-tRNA synthetase. This enzyme is responsible for attaching the amino acid methionine to its corresponding tRNA molecule during protein synthesis. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been shown to inhibit this enzyme, providing insight into its mechanism of action.
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has also been used to investigate the biochemical and physiological effects of homocysteine. Elevated levels of homocysteine in the blood have been associated with an increased risk of cardiovascular disease, stroke, and other health problems. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been used to study the effects of homocysteine on the structure and function of proteins, as well as its role in the development of these health problems.
Eigenschaften
IUPAC Name |
2-hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(15,9(13)14)6-11-8(12)7-4-2-3-5-16-7/h7,15H,2-6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWYXWSKKTCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCCO1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)

![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)


![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)